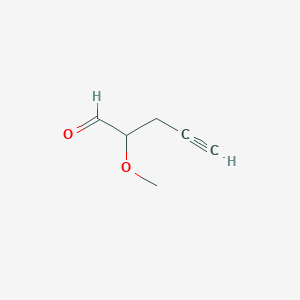
2-Methoxypent-4-ynal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-pent-4-ynal is an organic compound with the molecular formula C6H8O2. It is characterized by the presence of a methoxy group (-OCH3) attached to a pent-4-ynal backbone, which includes an aldehyde group (-CHO) and a triple bond between the fourth and fifth carbon atoms. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-pent-4-ynal can be achieved through several methods. One common approach involves the reaction of 4-pentyn-1-ol with methanol in the presence of an acid catalyst. This reaction proceeds via the formation of an intermediate, which is then oxidized to yield the desired aldehyde.
Another method involves the use of 4-penten-2-ynal as a starting material. This compound can be synthesized through a short process with high yield, involving the transformation of singly bound oxygen functional groups to carbonyl groups .
Industrial Production Methods
Industrial production of 2-Methoxy-pent-4-ynal typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to optimize reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-pent-4-ynal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Methoxy-pent-4-ynal has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique reactivity and functional groups.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-pent-4-ynal involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its aldehyde group is particularly reactive, allowing it to form covalent bonds with amino acids in proteins, potentially altering their function. Additionally, the methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-pent-3-ynal
- 2-Methoxy-but-3-ynal
- 2-Methoxy-hex-4-ynal
Uniqueness
2-Methoxy-pent-4-ynal is unique due to its specific combination of functional groups and the position of the triple bond. This structure imparts distinct reactivity and properties compared to similar compounds. For example, the presence of the methoxy group at the second carbon and the triple bond between the fourth and fifth carbons make it particularly suitable for certain synthetic applications and biological studies .
Propiedades
Fórmula molecular |
C6H8O2 |
|---|---|
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
2-methoxypent-4-ynal |
InChI |
InChI=1S/C6H8O2/c1-3-4-6(5-7)8-2/h1,5-6H,4H2,2H3 |
Clave InChI |
YIDQIDDFFJBQRI-UHFFFAOYSA-N |
SMILES canónico |
COC(CC#C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















